Basic Red 49
Description
Historical Trajectories and Academic Significance of Xanthene-Based Dyes
The journey of xanthene dyes began in 1871 with the synthesis of fluorescein (B123965) by Adolf von Baeyer. researchgate.netdrugtargetreview.combiotium.com This discovery, achieved through the condensation of phthalic anhydride (B1165640) and resorcinol, marked the dawn of a new era in synthetic dyes. drugtargetreview.combiotium.com Xanthene dyes are characterized by the xanthylium or di-benzo-g-pyran nucleus as their chromophore, often with amino or hydroxy groups positioned meta to the oxygen atom. researchgate.net Their importance stems from their brilliant hues, spanning from greenish-yellow to purple, and their often-fluorescent nature. researchgate.net
Historically, xanthene dyes have been classified as basic dyes based on their application method, though the introduction of sulfonic acid groups can yield acid dyes. researchgate.net The development of these dyes, including rhodamine derivatives, progressed rapidly, finding widespread use in various industrial and medical applications. drugtargetreview.com The evolution of cationic dye technology in the mid-twentieth century further propelled the emergence of compounds like Basic Red 49. The academic significance of xanthene dyes lies in their versatile photophysical properties, which has made them invaluable tools in various scientific fields. beilstein-journals.org
Current Research Landscape and Emerging Academic Challenges for Basic Red 49
The current research landscape for Basic Red 49, also known by synonyms such as Rhodamine B base and C.I. Solvent Red 49, is multifaceted. chemicalbook.comxcwydyes.com It is actively investigated in several key areas:
Analytical Chemistry: The dye serves as a fluorescent probe for the detection of metal ions, such as iron. Its color change under varying pH conditions enhances its utility in diverse chemical assays.
Textile Dyeing Research: It is extensively utilized in studies concerning the dyeing properties of synthetic fibers, with a particular focus on acrylics.
Materials Science: Research explores its use in coloring for materials like grease, candles, rubber, plastics, and transparent paints. xcwydyes.com It is also used in wood stains, coatings, printing inks, and leather finishes. colorantsgroup.com
Despite its broad applications, researchers face several challenges. A significant hurdle is the potential for photodecomposition upon heating and their relatively short luminescence lifetimes, which can be a limitation in imaging applications. nih.gov Furthermore, while modifications to the xanthene structure can alter luminescent properties, achieving desirable characteristics such as near-infrared (NIR) operation with bright emission and good photostability remains a key challenge. nih.govrsc.org Another area of concern is the presence of impurities, such as partially dealkylated compounds, which often require purification through methods like chromatography. chemicalbook.comchemicalbook.com
Interdisciplinary Relevance in Contemporary Chemical Science
The influence of Basic Red 49 and other xanthene dyes extends across multiple disciplines within contemporary chemical science. Their unique properties make them valuable in fields beyond traditional chemistry:
Biology and Medicine: In fluorescence microscopy, these dyes are employed to visualize cellular components and processes. Their strong fluorescent properties enable effective labeling and detection of biological molecules. Research has also explored their use as biomarkers and in photodynamic therapy. researchgate.netbeilstein-journals.org
Environmental Science: The persistence of dyes like Basic Red 49 in the environment has prompted research into their detection and degradation. researchgate.net Understanding their chemical reactions, such as oxidation and reduction, is crucial for developing effective wastewater treatment methods.
Photonics and Optics: The fluorescent properties of xanthene dyes are harnessed in the development of optical sensors and laser technologies. nih.govchemicalbook.com Rhodamine B base, for instance, is used as a laser dye. chemicalbook.comchemicalbook.in
The ongoing development of new xanthene-based functional dyes with enhanced properties, such as those operating in the near-infrared region, highlights their continuing importance and interdisciplinary relevance in cutting-edge scientific research. rsc.org
Interactive Data Tables
Physicochemical Properties of Basic Red 49
| Property | Value | Source |
| CAS Number | 509-34-2 | chemicalbook.comxcwydyes.coml-color.com |
| Molecular Formula | C28H30N2O3 | chemicalbook.coml-color.com |
| Molecular Weight | 442.55 g/mol | chemicalbook.coml-color.com |
| Appearance | Pink to Lilac Crystalline Powder | chemicalbook.comxcwydyes.comchemicalbook.com |
| λmax | 544 nm | chemicalbook.comchemicalbook.com |
| Solubility | Soluble in ethanol (B145695), slightly soluble in acetone | chemicalbook.comxcwydyes.com |
Nomenclature of Basic Red 49
| Type | Name | Source |
| IUPAC Name | 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoate | lgcstandards.com |
| Synonyms | Rhodamine B base, C.I. Solvent Red 49, Oil Pink B | chemicalbook.comxcwydyes.com |
| Colour Index | 45170:1 | chemicalbook.coml-color.com |
Properties
CAS No. |
12270-23-4 |
|---|---|
Molecular Formula |
C9H20N2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Classical and Contemporary Synthetic Pathways for Basic Red 49 and Analogues
The synthesis of Basic Red 49, a xanthene dye, can be achieved through various chemical reactions. These methods primarily involve condensation reactions to form the core structure of the dye.
Condensation and Chlorination Approaches
A prevalent method for synthesizing Basic Red 49, also known as Rhodamine B base, involves the condensation of 3-(diethylamino)phenol with phthalic anhydride (B1165640). This reaction is typically catalyzed by an acid, such as sulfuric acid, and requires careful control of temperature and reaction time to achieve a high yield and purity. The process includes steps of alkali dissolution to neutralize the mixture, followed by acid dissolution to precipitate the final product, which is then filtered and dried.
Another approach utilizes a pressure reaction method starting from dichloro-xanthene derivatives. These derivatives react with diethylamine (B46881) under high pressure to form a precursor to C.I. Basic Violet 10, which is then processed to yield Basic Red 49. This method allows for precise control over the molecular structure and is suitable for producing high-quality dye for specialized applications.
Historically, the synthesis of related basic dyes involved the diazotization of an aromatic primary amine, followed by a coupling reaction with electron-rich nucleophiles. nih.gov While not the primary method for Basic Red 49, this highlights a common strategy in dye synthesis. Furthermore, the purification of basic dyes often involves precipitating them as sparingly soluble salts, such as tetrachloroferrates, which can be an alternative to the more common trichlorozincate or tetrachlorozincate salts. google.com
Novel Catalyst Systems in Synthesis
Recent advancements in chemical synthesis have introduced novel catalyst systems that can be applied to the synthesis of complex organic molecules like Basic Red 49. While specific examples for Basic Red 49 are not extensively detailed in the provided search results, general trends in organic synthesis point towards the use of both homogeneous and heterogeneous catalysts to improve reaction efficiency and sustainability. nih.gov
Organocatalysts, such as L-proline, have been used in multi-component reactions to synthesize related heterocyclic compounds. nih.gov Additionally, various nanocatalysts, including those based on silica-coated magnetic nanoparticles (Fe3O4), have been employed for their ease of separation and reusability. nih.govresearchgate.net For instance, silica-coated Fe3O4 immobilized with sulfonic acid has been used as a heterogeneous catalyst in water. nih.gov The development of such catalysts offers potential for greener and more efficient synthetic routes for dyes like Basic Red 49. Other novel catalysts that have been explored for related syntheses include those based on synthetic mesoporous silicates like MCM-41 and hydroxyapatite, often impregnated with molybdenum compounds. mdpi.com
Derivatization Strategies and Structure-Property Relationships in Synthesis
The derivatization of dyes like Basic Red 49 is a key strategy to modify their properties, such as solubility, color, and photophysical characteristics. nih.govbeilstein-journals.org By introducing different functional groups, the electronic and steric properties of the dye molecule can be altered, leading to changes in its absorption and emission spectra. beilstein-journals.org
For example, introducing electron-donating groups can cause a bathochromic (red) shift in the absorption maximum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift. beilstein-journals.org This principle is fundamental in tuning the color of dyes. The addition of hydrophilic groups like sulfonates or carboxylates can increase the water solubility of a dye, which is crucial for certain applications. nih.gov
Structure-property relationship studies are essential for the rational design of new dye molecules with desired characteristics. nih.govchemrxiv.org For instance, in the development of photosensitizers, the structure of the dye is modified to enhance properties like singlet oxygen generation. chemrxiv.org Computational methods are often used alongside experimental work to predict how structural changes will affect the properties of the molecule. chemrxiv.orgresearchgate.net
Yield Optimization and Purity Enhancement Techniques
Optimizing the yield and purity of synthetic products is a critical aspect of chemical manufacturing. beilstein-journals.orgnih.gov This often involves a systematic approach to studying the effects of various reaction parameters such as temperature, reaction time, solvent, and catalyst concentration. beilstein-journals.orgacs.org
Recrystallization and Chromatographic Purification Protocols
After synthesis, crude Basic Red 49 often contains impurities, such as partially dealkylated compounds, which may not be effectively removed by simple recrystallization alone. chemicalbook.inchemicalbook.com Recrystallization is a common purification technique where the impure solid is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. mt.com Solvents like ethanol (B145695) are often used for the recrystallization of related dyes.
For more challenging purifications, chromatographic techniques are employed. chemicalbook.inchemicalbook.com Column chromatography is a powerful method for separating components of a mixture based on their differential adsorption onto a stationary phase. chemicalbook.in A specific method for purifying a related compound, Rhodamine B base, involves chromatography on Kieselgel G using a mixture of ethyl acetate, isopropanol, and concentrated ammonia (B1221849) as the mobile phase. chemicalbook.inchemicalbook.com
Advanced Microemulsion Techniques for Preparation
Microemulsion techniques offer an alternative method for the preparation and formulation of dyes. slideshare.netgoogle.com Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactants. slideshare.net They can be used to create nanoscale reaction environments, which can influence reaction rates and product properties. beilstein-journals.org
The preparation of a reverse phase microemulsion of a dye solution typically involves dissolving the dye in an aqueous phase and then adding this to an oil phase containing a surfactant and a co-surfactant, such as sodium lauryl sulfate (B86663) and n-octanol, with vigorous stirring. google.com This method can lead to reduced water consumption and improved dye utilization. google.com The properties of microemulsions of modified polysiloxanes have been studied for their effect on the color shade of dyed fabrics. tandfonline.com
Advanced Spectroscopic and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis and fluorescence spectroscopy are crucial tools for characterizing the electronic transitions within the xanthene core of Basic Red 49, which is responsible for its vibrant color and fluorescent nature.
The absorption characteristics of Basic Red 49 are highly dependent on the solvent environment. In methanol (B129727), it exhibits a strong absorption maximum (λmax) at approximately 544 nm. chemicalbook.comsigmaaldrich.com This absorption corresponds to the π → π* electronic transition within its extensive conjugated system. The high intensity of this absorption is reflected in its molar extinction coefficient (ε), which is reported to be greater than or equal to 103,000 L·mol⁻¹·cm⁻¹ when measured between 542-546 nm in methanol. chemicalbook.comsigmaaldrich.com Such a high molar extinction coefficient is characteristic of efficient light-absorbing dyes. In some contexts, the excitation maximum (Ex) is noted at 543 nm, with an emission maximum (Em) at 565 nm. medchemexpress.commedchemexpress.com
In aqueous solutions, the behavior of Basic Red 49 becomes more complex due to the tendency of the dye molecules to aggregate. This aggregation, driven by intermolecular forces like van der Waals interactions, leads to the appearance of multiple absorption peaks. researchgate.net Typically, a peak around 625 nm is attributed to the monomeric form of the dye, while a shoulder or a distinct peak at a shorter wavelength, around 586 nm, is assigned to aggregates. researchgate.net
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Notes |
|---|---|---|---|
| Methanol | 544 | ≥103,000 | Corresponds to the monomeric form of the dye. chemicalbook.comsigmaaldrich.com |
| Aqueous Solution | ~625 (Monomer) ~586 (Aggregate) | Not specified | Aggregation in water leads to multiple absorption bands. researchgate.net |
The photostability of Basic Red 49 is a critical parameter, particularly for applications involving prolonged light exposure, such as in laser dyes or fluorescent markers. There are conflicting reports regarding its stability. Some sources describe it as having excellent light stability made-in-china.com or a lightfastness rating of 3-4 on a scale where higher is better. colorantsgroup.com Conversely, one study focusing on dyes for military training applications reported that Rhodamine B (a synonym) was unstable and decomposed rapidly under simulated solar radiation, exhibiting a half-life of just 56 minutes. dtic.mil This discrepancy suggests that photostability is highly dependent on the dye's environment, including the substrate, solvent, and presence of other chemical species. Generally, basic dyes are known to have lower photostability compared to other classes.
The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is another key property. For Basic Red 49, the quantum yield is known to be temperature-dependent. chemicalbook.comchemicalbook.in While specific quantum yield values for Basic Red 49 are not always reported, its widespread use as a laser dye indicates that it possesses a high fluorescence efficiency, at least in certain solvents. chemicalbook.comchemicalbook.in For comparison, other solvatochromic dyes like Nile Red can see their quantum yields drop to around 1% in aqueous media, whereas Basic Red 49 is noted to maintain higher brightness in organic solvents, suggesting a superior quantum yield in these non-polar environments.
Basic Red 49 is a well-known solvatochromic dye, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. researchgate.net This phenomenon, termed solvatochromism (for absorption) and solvatofluorochromism (for fluorescence), arises from differential solvation of the ground and excited electronic states of the dye molecule. mdpi.com
A positive solvatochromic effect is typically observed, where an increase in solvent polarity causes a bathochromic (red) shift in the absorption or emission maximum. osf.io This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. The difference in spectral behavior between methanol (λmax ~544 nm) and water (where aggregation occurs and shifts peaks) is a clear manifestation of this effect. chemicalbook.comresearchgate.net This property allows Basic Red 49 to be used as a probe for the local environment, for instance, in tracking and quantifying the presence of specific molecules or ions.
Investigation of Photostability and Quantum Yield
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like Basic Red 49, confirming the precise arrangement of atoms and the connectivity within its spiro[isobenzofuran-xanthene] skeleton. nih.gov
The ¹H NMR spectrum of Basic Red 49 is expected to show distinct signals corresponding to its different proton environments. Aromatic protons on the xanthene and isobenzofuran (B1246724) rings would typically appear in the downfield region of the spectrum. Protons of the two diethylamino groups [-N(CH₂CH₃)₂] would give rise to characteristic quartet and triplet patterns due to spin-spin coupling, corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, respectively. sigmaaldrich.com
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. chemguide.co.uk The spectrum would be characterized by:
Signals for the quaternary carbons of the spiro center and the carbonyl group (C=O) in the lactone ring, typically found far downfield.
A cluster of signals in the aromatic region (approx. 110-150 ppm) corresponding to the numerous carbons of the fused ring systems.
Signals for the carbons of the diethylamino groups in the aliphatic region.
Public databases contain reference ¹H and ¹³C NMR spectra for Basic Red 49, which serve as a basis for structural confirmation. nih.gov
| Functional Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | ~6.5 - 8.0 | ~110 - 150 |
| Diethylamino (-CH₂-) | ~3.4 (quartet) | ~45 |
| Diethylamino (-CH₃) | ~1.2 (triplet) | ~13 |
| Carbonyl Carbon (C=O) | - | ~160 - 185 |
Note: The chemical shift values are approximate and can vary based on the solvent and specific molecular environment. sigmaaldrich.comchemguide.co.uk
While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are often necessary to unambiguously assign all signals for a molecule as complex as Basic Red 49. emory.edu
COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, helping to trace the connectivity within the diethylamino groups and the arrangement of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
The application of these 2D NMR experiments provides a comprehensive and detailed map of the molecular structure, solidifying the structural elucidation of Basic Red 49. chemrxiv.orgmiami.edu
¹H NMR and ¹³C NMR Spectral Interpretation
Mass Spectrometry (MS) for Molecular Structure Validation
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing critical information for molecular structure confirmation. usask.caxmu.edu.cn High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly instrumental in the detailed structural analysis of compounds like Basic Red 49. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, often to several decimal places, enabling the determination of the elemental composition of a molecule with high confidence. measurlabs.commeasurlabs.com This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. chromatographyonline.com For a compound like Basic Red 49, HRMS can validate its molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. The high resolving power of instruments like the Orbitrap can achieve resolutions of up to 120,000, ensuring unambiguous identification. utmb.edu The technique is versatile, applicable to a wide range of organic and inorganic compounds, from small molecules to large biomolecules. measurlabs.commeasurlabs.com
Interactive Data Table: HRMS Parameters for Small Molecule Analysis
| Parameter | Description | Typical Value/Setting |
| Resolving Power | Ability to distinguish between two peaks of slightly different m/z. | Up to 120,000 |
| Mass Accuracy | The closeness of the measured mass to the true mass. | < 5 ppm |
| Ionization Mode | Can be run in positive or negative ion mode depending on the analyte. | Positive (+) or Negative (-) |
| Sample Preparation | Sample is typically dissolved in a suitable solvent. | 1-50 µM in 50-80% methanol or acetonitrile. utmb.edu |
| Instrumentation | Common high-resolution mass spectrometers. | Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR). xmu.edu.cnutmb.edu |
Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. usask.canih.gov This process, often achieved through collision-induced dissociation (CID), provides detailed structural information by revealing the compound's fragmentation patterns. usask.caxmu.edu.cn The analysis of these pathways helps to identify the core structure and the nature of substituent groups. usask.camdpi.com By examining the fragmentation of the precursor ion of Basic Red 49, specific neutral losses and characteristic product ions can be identified, allowing for a comprehensive structural elucidation. usask.caresearchgate.net This "peeling-off" process of the molecule's outer shell provides invaluable insights into its chemical architecture. researchgate.net
Time-Resolved and Steady-State Fluorescence Spectroscopy
Fluorescence spectroscopy is a key technique for investigating the electronic properties and dynamics of fluorescent molecules like Basic Red 49. medchemexpress.comnih.gov It provides information on excitation and emission spectra, fluorescence lifetime, and quantum yield, which are sensitive to the molecule's environment and conformational changes. nih.gov
Excited-State Dynamics and Relaxation Processes
Time-resolved fluorescence spectroscopy, using techniques like time-correlated single photon counting (TCSPC) and fluorescence up-conversion, allows for the study of molecular events occurring on picosecond to nanosecond timescales. nih.govrsc.orgmdpi.com Upon photoexcitation, a molecule like Basic Red 49 is promoted to an excited electronic state. The subsequent relaxation processes, including vibrational relaxation and internal conversion, can be monitored. rsc.orgd-nb.info Ultrafast fluorescence spectroscopy can resolve the decay of the initial Franck-Condon state, which can occur on the order of 100 femtoseconds. d-nb.info The study of these dynamics provides a detailed picture of the potential energy surfaces of the excited state and the influence of the solvent environment on the relaxation pathways. rsc.orgmdpi.com
Interactive Data Table: Key Parameters in Time-Resolved Fluorescence
| Parameter | Description | Significance |
| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. picoquant.com | Characteristic of the fluorophore and sensitive to its environment and quenching processes. picoquant.com |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | A measure of the efficiency of the fluorescence process. |
| Excited-State Relaxation | Non-radiative processes that occur in the excited state. d-nb.info | Provides insight into the molecular motions and energy dissipation pathways. rsc.orgd-nb.info |
| Time Resolution | The ability to distinguish events occurring at very short time intervals. | Femtosecond to picosecond resolution is often required to observe primary photophysical events. d-nb.info |
Fluorescence Quenching Mechanisms
Fluorescence quenching is the process by which the fluorescence intensity of a substance is decreased. rsc.org This can occur through various mechanisms, including Förster resonance energy transfer (FRET), dynamic (collisional) quenching, static quenching, and the inner filter effect (IFE). rsc.orgmdpi.com Dynamic quenching involves the deactivation of the excited fluorophore through collisions with a quencher, leading to a decrease in fluorescence lifetime. rsc.org Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher, which does not affect the lifetime of the uncomplexed fluorophore. rsc.orgmdpi.com Other mechanisms, such as resonant energy transfer to solvent vibrations, have also been identified, particularly in aqueous solutions. rsc.org
Excited-State Resonance Energy Transfer (FRET) Studies
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore in an excited state and an acceptor molecule. unl.edursc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically in the 1-10 nm range), making it a "spectroscopic ruler" for measuring intramolecular and intermolecular distances. rsc.orgbiorxiv.org FRET studies can provide valuable information on the conformational dynamics of molecules. biorxiv.org In the context of a dye like Basic Red 49, it could potentially act as a donor or acceptor in a FRET pair, allowing for the study of its interactions with other molecules. nih.govresearchgate.net The process is detected by observing the quenching of the donor's fluorescence and the sensitized emission of the acceptor. nih.gov
Solid-State Spectroscopic Characterization
The investigation of "Basic Red 49," also known by synonyms such as Solvent Red 49 and Rhodamine B base, in the solid state provides crucial insights into how its molecular environment influences its photophysical behavior. Unlike in dilute solutions where molecules are isolated, in the solid phase, intermolecular forces and the rigidity of the surrounding matrix play a dominant role in determining the compound's spectroscopic properties. Techniques such as solid-state fluorescence spectroscopy are employed to understand these effects, which are critical for applications involving solid-state emitters. In the solid state, a red shift in emission is often observed compared to the solution phase, a phenomenon attributed to factors like molecular planarization and strong intermolecular interactions. acs.orgacs.orgfrontiersin.org
Emission Properties in Polymeric Films and Solid Matrices
When Basic Red 49 is incorporated into polymeric films or other solid matrices, its emission characteristics are significantly modulated by the host material. The polarity, rigidity, and chemical nature of the polymer matrix can alter the energy levels of the dye's excited state. For instance, a rigid matrix can restrict non-radiative decay pathways that involve molecular motion, potentially leading to an enhancement in fluorescence quantum yield compared to the solution state. acs.org
The choice of polymer can lead to shifts in the emission spectra. A more polar polymer environment can stabilize the excited state of a charge-transfer dye, often resulting in a red-shifted (bathochromic) emission. rsc.org Conversely, in some cases, if the relaxation of the matrix around the excited fluorophore is hindered in a confined space, a blue-shifted (hypsochromic) emission can occur. mdpi.com At higher concentrations within a polymer film, dye molecules may form aggregates, which typically leads to a red shift in both absorption and fluorescence spectra due to altered electronic states. rsc.org
While the general principles are well-established, specific quantitative data on the emission properties of Basic Red 49 across a variety of distinct polymeric matrices is not extensively documented in publicly available literature. However, the expected influence of the matrix on the dye's fluorescence is summarized in the table below.
| Matrix Property | Expected Effect on Emission Spectrum | Rationale |
| Increased Polarity | Red Shift (Bathochromic) | Stabilization of the polar excited state. rsc.org |
| Increased Rigidity | Potential for Blue Shift (Hypsochromic) | Hindered relaxation of the matrix around the excited dye molecule. mdpi.com |
| Increased Rigidity | Higher Quantum Yield | Restriction of non-radiative decay pathways involving molecular vibrations and rotations. acs.org |
| High Dye Concentration | Red Shift (Bathochromic) | Formation of molecular aggregates (e.g., J-aggregates) with different energy levels. rsc.org |
This table illustrates general trends observed for fluorescent dyes in solid matrices.
Intermolecular π–π Interactions in Solid State
In the crystalline or aggregated solid state, the photophysical properties of aromatic dyes like Basic Red 49 are heavily influenced by non-covalent intermolecular interactions, particularly π–π stacking. rsc.orgwikipedia.org These interactions arise from the overlapping π-orbitals of adjacent molecules. The geometry of this stacking—such as face-to-face, offset (or slipped-stack), and edge-to-face arrangements—dictates the strength of the electronic coupling between molecules and, consequently, their collective optical properties. rsc.org
The existence of a crystal structure for Solvent Red 49 (a synonym for Basic Red 49) in the Cambridge Structural Database (CSD Number: 152610) confirms that its molecules arrange in a highly ordered fashion in the solid state. nih.gov This ordered packing facilitates strong intermolecular π–π interactions. Such interactions are a primary cause for the significant red shift in the absorption and emission spectra of dyes in the solid state when compared to their spectra in dilute solutions. acs.orgfrontiersin.org Strong π–π stacking can lead to the formation of electronic states, like excimers, that are lower in energy than the excited state of an individual molecule, resulting in lower-energy (red-shifted) fluorescence. wpmucdn.com The specific arrangement in the crystal lattice, driven by the interplay of π–π stacking and other forces, is therefore a key determinant of the material's final color and emissive properties. researchgate.net
| Interaction Type | General Effect on Solid-State Properties |
| π–π Stacking | Causes red-shifted absorption and emission spectra compared to solution. acs.orgfrontiersin.org |
| Hydrogen Bonding | Can lead to significant changes in molecular packing, affecting fluorescence. researchgate.net |
| Dipole-Dipole Interactions | Contribute to the formation of supramolecular associates and influence molecular rigidity. researchgate.net |
Degradation Pathways and Environmental Remediation Research
Photocatalytic Degradation Mechanisms and Kinetics
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts and a light source to generate highly reactive oxidative species, which in turn degrade organic pollutants. scispace.com Titanium dioxide (TiO2) is a commonly studied photocatalyst due to its non-toxicity, chemical stability, and cost-effectiveness. jmaterenvironsci.com Research has shown that under solar irradiation, TiO2 is effective in degrading Basic Red 49. mdpi.com The degradation process generally follows pseudo-first-order kinetics. mdpi.comacs.org
The efficiency of photocatalytic degradation is significantly influenced by several operational parameters.
pH: The pH of the solution plays a crucial role by affecting the surface charge of the photocatalyst and the dye molecule. For instance, in the degradation of Basic Red 49 using TiO2, photodegradation is most effective at a slightly acidic pH. mdpi.com However, the optimal pH can vary depending on the specific catalyst and dye. In some systems, an alkaline environment is more favorable for the formation of hydroxyl radicals, the primary oxidizing agents. atbuftejoste.com.ngdeswater.com Conversely, for other dyes, acidic conditions can enhance adsorption onto the catalyst surface, leading to higher degradation rates. mdpi.comjwent.net
Irradiation Parameters: The intensity and wavelength of the light source are fundamental to the photocatalytic process. Higher light intensity generally leads to a higher rate of electron-hole pair generation in the photocatalyst, resulting in more efficient degradation, up to a certain point. jmaterenvironsci.com The duration of irradiation also directly impacts the extent of degradation, with longer exposure times typically leading to more complete mineralization of the dye. jmaterenvironsci.com
Table 1: Influence of Parameters on Photocatalytic Degradation
| Parameter | Effect on Degradation Efficiency | Optimal Conditions for Basic Red 49 (with TiO2) |
|---|---|---|
| pH | Affects catalyst surface charge and dye adsorption. | Slightly acidic pH. mdpi.com |
| Catalyst Loading | Increases with loading to an optimum, then decreases. | 1 g/L. mdpi.com |
| Irradiation Time | Increases with time. | Longer duration leads to higher degradation. jmaterenvironsci.com |
Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). aip.org These processes are considered highly efficient for the degradation of recalcitrant organic pollutants like synthetic dyes. researchgate.netmdpi.com
The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate hydroxyl radicals. mdpi.comtsijournals.com This method is effective for the decolorization of various dyes. researchgate.net The photo-Fenton process is an enhancement of the Fenton process where UV or visible light is used to accelerate the generation of hydroxyl radicals and regenerate Fe2+ from ferric ions (Fe3+). mdpi.comnajah.edu This often leads to a higher degradation rate compared to the conventional Fenton process. aip.orgnajah.edu The efficiency of both processes is highly dependent on pH, with acidic conditions (typically around pH 3) being optimal. aip.orgmdpi.com
UV irradiation can be used in several ways to degrade dyes. Direct photolysis, where UV light directly breaks down the dye molecules, is often inefficient for complex dye structures. najah.edu However, when combined with an oxidizing agent like hydrogen peroxide (UV/H2O2), the efficiency is significantly enhanced due to the photolytic generation of hydroxyl radicals. najah.edubas.bg Furthermore, UV light is a key component in photocatalytic systems, providing the energy to activate the semiconductor photocatalyst. jmaterenvironsci.comresearchgate.net Studies on various dyes have demonstrated the effectiveness of UV-based AOPs in achieving high levels of decolorization and mineralization. researchgate.netresearchgate.net
Application of Advanced Oxidation Processes (AOPs)
Fenton and Photo-Fenton Processes
Biodegradation Studies and Microbial Decolorization
Biodegradation offers an eco-friendly and cost-effective alternative to chemical methods for dye remediation. nih.govnih.gov This process utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, to break down complex dye molecules. ijcmas.commdpi.com Microbial decolorization can occur through two main mechanisms: biosorption, where the dye is adsorbed onto the microbial biomass, and enzymatic degradation, where enzymes produced by the microorganisms break down the dye's chemical structure. nih.govijcmas.com
The enzymatic degradation of dyes is a key mechanism in bioremediation. Certain microbial enzymes can catalyze the breakdown of the chromophoric structures of dyes, leading to decolorization.
Laccases: Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, making them effective in degrading various types of dyes. tandfonline.comscispace.commdpi.com These enzymes are commonly produced by white-rot fungi. tandfonline.com The degradation process by laccases often involves the asymmetric cleavage of the azo bond. scispace.com
Peroxidases: Peroxidases, such as lignin (B12514952) peroxidase and manganese peroxidase, are another group of enzymes, primarily from fungi, that play a significant role in dye degradation. nih.govtandfonline.com These enzymes require hydrogen peroxide as a co-substrate to catalyze the oxidation of dye molecules. scispace.com
The initial step in the bacterial degradation of azo dyes often involves the reductive cleavage of the azo bond by enzymes called azoreductases, which leads to the formation of aromatic amines. nih.govnih.gov These amines can then be further degraded by other oxidative enzymes. nih.gov The efficiency of these enzymatic processes is influenced by factors such as pH, temperature, and the presence of oxygen. mdpi.com
Table 2: Enzymes Involved in Biodegradation of Dyes
| Enzyme | Source Organisms (Examples) | Mechanism of Action |
|---|---|---|
| Laccase | Fungi (e.g., Trametes versicolor), Bacteria. tandfonline.com | Oxidative cleavage of phenolic and non-phenolic compounds. tandfonline.comscispace.com |
| Peroxidases | Fungi (e.g., White-rot fungi). tandfonline.com | Oxidative degradation requiring H2O2. scispace.com |
| Azoreductase | Bacteria. nih.govnih.gov | Reductive cleavage of azo bonds. nih.govnih.gov |
Enzymatic Degradation Pathways (e.g., Laccases, Peroxidases)
Electrochemical Degradation and Reaction Mechanisms
Electrochemical degradation is an advanced oxidation process (AOP) that offers a versatile and efficient method for treating dye-containing effluents. researchgate.netiwaponline.com This technique relies on the generation of highly reactive species, such as hydroxyl radicals (•OH), at the anode surface to oxidize and break down the complex dye molecules into simpler, less harmful compounds, and ideally, to CO2 and water. iwaponline.comacs.org
The degradation of triphenylmethane (B1682552) dyes, a class to which Basic Red 49 belongs, often proceeds through the cleavage of the conjugated structure and N-demethylation. acs.org The process can lead to the formation of various intermediate products before complete mineralization. acs.org
Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of chemical species and to understand the mechanisms of electrochemical reactions. wikipedia.orgiitk.ac.in In the context of dye degradation, CV helps in studying the oxidation and reduction processes of the dye molecule at the electrode surface. wikipedia.org A typical cyclic voltammogram plots the current response of the system as the electrode potential is swept linearly in both forward and reverse directions. wikipedia.org
For complex organic molecules like dyes, the voltammograms can reveal multiple oxidation and reduction peaks, corresponding to different electrochemical transformations. nih.gov For example, studies on related dyes have shown distinct peaks for the reduction of the parent compound and subsequent oxidation of the generated species on the reverse scan. nih.gov The position and shape of these peaks provide information about the reaction's reversibility, the stability of intermediates, and the kinetics of electron transfer. wikipedia.org
The efficiency of the electrochemical degradation process is significantly influenced by the choice of electrode material and the operating conditions. scirp.orgscielo.br
Electrode Materials: The anode material is a critical factor as it determines the mechanism and efficiency of pollutant oxidation. scielo.br Anodes are broadly classified as "active" and "non-active." Non-active anodes, such as Boron-Doped Diamond (BDD) and lead dioxide (PbO2), have a high oxygen evolution overpotential, which favors the production of hydroxyl radicals and leads to the complete mineralization of organic pollutants. scielo.brsemanticscholar.org Active anodes, on the other hand, have a lower oxygen evolution overpotential and may lead to a more selective and incomplete oxidation. scielo.br The choice of material can also affect the electrode's stability and lifespan. semanticscholar.org For instance, doping a PbO2 active layer with cobalt has been shown to inhibit oxygen precipitation and increase the electrode's service life. semanticscholar.org
Operating Conditions: Several operating parameters can be optimized to enhance the degradation efficiency:
Current Density: Increasing the current density generally increases the rate of degradation by promoting the generation of oxidizing species. However, excessively high current densities can lead to reduced current efficiency and increased energy consumption. scirp.orgsemanticscholar.org
pH: The pH of the solution can affect the speciation of the dye and the nature of the oxidant species generated. For example, in the presence of chloride ions, acidic conditions favor the formation of Cl2 and HOCl, which are powerful oxidizing agents. scielo.br
Electrolyte Concentration: The presence and concentration of supporting electrolytes, such as NaCl or Na2SO4, can influence the conductivity of the solution and the type of secondary oxidants generated. scielo.brsemanticscholar.org
Temperature: An increase in temperature can enhance the reaction rate by increasing the diffusion rate of the dye molecules to the electrode surface. scirp.org
The following table summarizes the influence of these factors on electrochemical degradation.
| Parameter | Influence on Degradation | References |
| Electrode Material | Determines oxidation mechanism and efficiency. "Non-active" anodes favor complete mineralization. | scielo.brsemanticscholar.org |
| Current Density | Higher density generally increases degradation rate but can lower efficiency. | scirp.orgsemanticscholar.org |
| pH | Affects dye speciation and the type of oxidant species formed. | scielo.br |
| Temperature | Higher temperatures can increase the rate of diffusion and reaction. | scirp.org |
Cyclic Voltammetry Studies on Electrochemical Behavior
Adsorption Phenomena and Adsorbent Development for Remediation
Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. nih.govrsc.org The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). rsc.org
To understand and optimize the adsorption process, experimental data are often analyzed using isotherm and kinetic models.
Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the adsorbent at a constant temperature.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. dergipark.org.trresearchgate.net It is often used to determine the maximum adsorption capacity of an adsorbent. mdpi.com
Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. dergipark.org.trresearchgate.net
Redlich-Peterson Isotherm: This is a hybrid, three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. dergipark.org.tructm.edu
Kinetic Models: These models are used to describe the rate of dye uptake and provide insights into the adsorption mechanism.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. uctm.edu
Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. dergipark.org.tructm.edu It is frequently found to provide a good fit for the adsorption of dyes. mdpi.comuctm.edu
The table below provides a summary of common adsorption models.
| Model Type | Model Name | Description | References |
| Isotherm | Langmuir | Monolayer adsorption on a homogeneous surface. | dergipark.org.trresearchgate.net |
| Isotherm | Freundlich | Multilayer adsorption on a heterogeneous surface. | dergipark.org.trresearchgate.net |
| Kinetic | Pseudo-Second-Order | Assumes chemisorption is the rate-limiting step. | dergipark.org.tructm.edu |
Research in dye remediation is continuously focused on developing low-cost, efficient, and sustainable adsorbent materials.
Activated Carbon: Due to its high porosity, large surface area, and favorable surface chemistry, activated carbon is one of the most effective and widely used adsorbents for dye removal. frontiersin.orgnih.gov It can be produced from various carbonaceous materials, including agricultural waste, making it a potentially low-cost option. frontiersin.orgnih.gov
Modified Zeolites: Zeolites are crystalline aluminosilicates with a three-dimensional porous structure. researchgate.net Their surfaces can be modified to enhance their affinity for specific dye molecules, making them effective adsorbents. researchgate.netmdpi.com
Biopolymers: Natural polymers like chitosan (B1678972) (derived from chitin) are attractive adsorbent materials because they are biodegradable, non-toxic, and possess functional groups (amino and hydroxyl groups) that can bind with dye molecules. mdpi.com Chitosan-based nanocomposites have shown high efficiency in removing various pollutants, including dyes. mdpi.com
Other Low-Cost Adsorbents: A variety of other materials have been investigated for their adsorption potential, including industrial byproducts like red mud, agricultural wastes such as rice husks, and natural clays. mdpi.commdpi.comresearchgate.net
The development of these novel and modified adsorbents aims to provide more economical and environmentally friendly alternatives to conventional treatment methods. nih.govmdpi.com
Surface Interactions and Mechanisms of Adsorption
The removal of Basic Red 49 (also known as Rhodamine 6G) from aqueous solutions through adsorption is a widely researched remediation strategy. The effectiveness of this process is governed by the specific interactions between the cationic dye molecules and the surface of the adsorbent material. Research has shown that the primary mechanisms of adsorption often involve electrostatic attraction, ion exchange, and other intermolecular forces.
The cationic nature of Basic Red 49 is a key factor in its adsorption onto various materials. cdnsciencepub.comnih.gov As a cationic dye, it readily interacts with negatively charged surfaces. This electrostatic attraction is a dominant mechanism when using adsorbents that possess a net negative surface charge at a given pH. plos.org For instance, studies on the adsorption of similar basic dyes onto activated clay have demonstrated that the mechanism can be explained by the electrostatic attractive force, fitting well with the Langmuir adsorption isotherm, which assumes monolayer adsorption onto a surface with a finite number of identical sites. tandfonline.com
The pH of the solution plays a critical role in influencing the surface charge of the adsorbent and the ionization state of the dye, thereby affecting the adsorption capacity. For example, in the adsorption of Rhodamine 6G onto an alt-maleic anhydride-styrene-octene-1 terpolymer, the maximum uptake was observed at pH 6. jomardpublishing.com At lower pH values, an increase in H+ ions can protonate the adsorbent surface, leading to electrostatic repulsion with the cationic dye molecules. Conversely, at higher pH, the surface of many adsorbents becomes more negatively charged, enhancing the electrostatic attraction and leading to increased dye removal. plos.org This trend has been observed in studies using various adsorbents, including biochars derived from bamboo and rice straw for the removal of Basic Red 46, a structurally similar cationic dye. plos.org
Beyond simple electrostatic interactions, other mechanisms can contribute to the adsorption of Basic Red 49. Research on biochars has indicated that in addition to electrostatic attraction, n-π electron donor-acceptor (EDA) interactions can occur, where the dye molecule acts as an electron acceptor. plos.org Hydrogen bonding has also been identified as a potential mechanism, particularly with adsorbents rich in oxygen-containing functional groups.
Studies using clay minerals like montmorillonite (B579905) and laponite have revealed that the adsorption of Rhodamine 6G primarily occurs through cation exchange, with the dye cations replacing the original interlayer cations of the clay. cdnsciencepub.com X-ray diffraction data confirmed that the adsorbed dye molecules are located in the interlayer spaces of these minerals. cdnsciencepub.com Spectroscopic analysis further showed that adsorption on these clay surfaces can prevent the dimerization of the dye molecules. cdnsciencepub.comresearchgate.net
Molecular dynamics simulations have provided deeper insights into the adsorption process at a molecular level. For instance, simulations of Rhodamine 6G adsorption onto silica (B1680970) nanoparticles (SNPs) have shown that stable adsorption is favored at neutral pH. nih.gov These studies also highlighted the competition between dye dimerization and adsorption, with dimers being less likely to adsorb onto the nanoparticle surface. nih.gov
The characteristics of the adsorbent material, such as surface area and porosity, are also crucial. Materials with a higher surface area and appropriate pore size distribution generally exhibit higher adsorption capacities. For example, in a study comparing biochars, rice straw biochar (R500) with a surface area of 5.21 m²/g showed a higher maximum adsorption capacity for Basic Red 46 (22.12 mg/g) compared to bamboo biochar (B500) with a surface area of 1.99 m²/g (9.06 mg/g). plos.org
Table 1: Adsorption Capacities of Various Adsorbents for Basic Dyes
| Adsorbent | Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Key Adsorption Mechanisms | Reference |
|---|---|---|---|---|---|
| Litchi Chinensis Peel | Rhodamine 6G | 6.66 | 8 | Chemisorption, Electrostatic interaction | bohrium.com |
| Montmorillonite | Rhodamine 6G | Adsorption capacity determined | Not specified | Cation Exchange, Electrostatic interaction | cdnsciencepub.com |
| Rice Straw Biochar (R500) | Basic Red 46 | 22.12 | >7 | Electrostatic interaction, n-π EDA interaction | plos.org |
| Bamboo Biochar (B500) | Basic Red 46 | 9.06 | >7 | Electrostatic interaction, n-π EDA interaction | plos.org |
| alt-Maleic anhydride-styrene-octene-1 terpolymer | Rhodamine 6G | Not specified (30% removal) | 6 | Not specified | jomardpublishing.com |
| ZrO2/CdMn2O4/CdO (EK600) | Rhodamine 6G | 311.53 | 8 | Not specified | mdpi.com |
| ZrO2/CdMn2O4/CdO (EK800) | Rhodamine 6G | 250.63 | 8 | Not specified | mdpi.com |
Hybrid and Integrated Remediation Strategies
To enhance the efficiency of dye removal from wastewater, researchers are increasingly exploring hybrid and integrated remediation strategies. These approaches combine two or more different treatment processes—such as physical, chemical, and biological methods—to overcome the limitations of individual techniques and achieve a higher degree of degradation and mineralization of pollutants like Basic Red 49. iwaponline.comnih.gov
One promising hybrid system is the combination of electrocoagulation (EC) with advanced oxidation processes (AOPs), such as ozonation. A study on the degradation of Basic Red 46 (BR46), a cationic azo dye structurally similar to Basic Red 49, demonstrated the effectiveness of a pilot-scale electrocoagulation–ozonation (EC–O) hybrid system. mdpi.com This system integrates the coagulation and adsorption effects of EC using iron electrodes with the powerful oxidative capabilities of ozone. The process facilitates the breakdown of complex dye molecules into simpler, less harmful compounds. mdpi.com
In the EC–O system, the electrochemically generated iron hydroxides act as coagulants, trapping dye molecules and removing them from the solution. Simultaneously, ozone directly oxidizes the dye molecules and any intermediate by-products. The study employed Response Surface Methodology (RSM) to optimize the process variables, including current density, flow rate, ozone dose, and ozonation time. mdpi.com The optimized conditions (current density of 70 A/m², flow rate of 1.6 L/min, ozone dose of 2.0 g/h, and ozonation time of 20 min) resulted in a removal efficiency of over 90% for an initial BR46 concentration of 300 mg/L. mdpi.com This demonstrates that the synergistic action of electrocoagulation and ozonation can achieve significantly higher degradation efficiency in a shorter time compared to either process alone. mdpi.com
Another integrated approach involves combining coagulation with adsorption. For instance, a two-step Al(III) coagulation followed by activated carbon adsorption has been shown to be effective for removing reactive dyes. iwaponline.com This sequential process first uses a coagulant to aggregate and precipitate a portion of the dye, followed by an adsorption step to "polish" the effluent and remove the remaining soluble dye molecules. iwaponline.com
Biological methods can also be integrated with physical or chemical processes. Algal consortia, which are co-cultures of different algal species or hybrid cultures of algae with bacteria and fungi, represent a sustainable hybrid strategy. scione.com The synergistic effects within the consortium can lead to enhanced degradation capabilities, as different species may target different parts of the dye molecule or utilize metabolites produced by others. scione.com Combining biological treatments like microbial fuel cells or bioreactors with physical methods such as membrane filtration can also create a more robust and efficient remediation system. nih.gov For example, hybrid systems like the moving bed biofilm reactor (MBBR) and membrane bioreactor (MBR) combined with photocatalysis are considered efficient for treating high-color and mixed dye effluents. iwaponline.com
Electrochemical methods for the removal of Rhodamine 6G have also been investigated. These methods offer advantages such as a simple setup and high efficiency. mdpi.com The process relies on mass and charge transfer at the electrode surface, making materials with a high surface-area-to-volume ratio particularly effective. mdpi.com Integrating this with other processes, such as photocatalysis or adsorption, could further enhance removal rates and address a wider range of pollutants.
These hybrid and integrated strategies offer a pathway to more sustainable and effective wastewater treatment by leveraging the strengths of different technologies to achieve higher removal efficiencies, reduce treatment time, and manage a broader spectrum of contaminants. nih.govmdpi.com
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of dyes like Basic Red 49. It involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. slideshare.netwikipedia.org Various chromatographic methods are employed, each with its own set of advantages.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV-Vis, PDA, MS)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. nih.gov It is widely used for the analysis of synthetic dyes due to its high resolution and sensitivity. nih.govnih.govresearchgate.net The separation can be carried out using different modes, with ion-exchange and reversed-phase being the most common for dyes. nih.gov
When coupled with various detectors, HPLC provides comprehensive analytical data:
UV-Vis and Photodiode Array (PDA) Detectors: These detectors measure the absorbance of the analyte at specific wavelengths. fda.govd-nb.info A PDA detector can acquire the entire UV-Vis spectrum of the eluting peak, which aids in compound identification. fda.govmdpi.com For red dyes, detection is often performed at wavelengths around 500-520 nm. d-nb.infomdpi.com For instance, a method for analyzing 40 different dyes utilized a PDA for detection in various food products. fda.govfda.gov
Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the definitive identification and quantification of dyes based on their mass-to-charge ratio. shimadzu.comlabrulez.com Tandem mass spectrometry (LC-MS/MS) further enhances this by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for complex matrices. nih.govresearchgate.net An LC-MS/MS method has been developed for the screening and quantification of 47 synthetic dyes, including basic dyes, in textiles. lcms.cz
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly faster analysis times, improved resolution, and increased sensitivity. ijariie.comnih.gov This technique has been successfully applied to the analysis of various dyes, including those in food and cosmetics. fda.govlabrulez.comlcms.cz The transition from HPLC to UPLC can offer reduced run times and solvent consumption. labrulez.com A UPLC method coupled with a PDA detector has been used for the rapid analysis of 15 artificial food dyes in a 10-minute run time. lcms.cz
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the separation and identification of compounds. slideshare.netwikipedia.orgchemistryhall.com In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass or aluminum plate, which serves as the stationary phase. wikipedia.orgchemistryhall.comfujifilm.com The sample is spotted on the plate, and a solvent (mobile phase) moves up the plate via capillary action, separating the components based on their differing affinities for the stationary and mobile phases. wikipedia.orgchemistryhall.com While often used for qualitative analysis and reaction monitoring, TLC can also be used for quantitative analysis with densitometry detection. labrulez.com For colored compounds like Basic Red 49, visualization is straightforward, but a UV lamp is often used for colorless compounds. chemistryhall.com
Ion Chromatography
Ion Chromatography (IC) is a separation technique that separates ions and polar molecules based on their charge. sigmaaldrich.com It is a highly efficient and accurate method for the quality analysis of various substances. chromatographyonline.com IC is particularly useful for the determination of inorganic anions and cations in aqueous solutions, with the ability to reach detection limits in the parts-per-trillion range. sigmaaldrich.com While direct applications for Basic Red 49 are not extensively detailed in the provided context, the principle of ion exchange makes it a potentially suitable method for analyzing cationic dyes. The technique can be coupled with detectors like conductivity or UV-Vis. researchgate.net
Electrochemical Sensing Methods
Electrochemical methods offer a sensitive, rapid, and often portable alternative for the detection of electroactive compounds like Basic Red 49. mdpi.com These techniques are based on measuring the electrical signal generated by the transfer of electrons between an electrode surface and the analyte. mdpi.com
Voltammetric and Polarographic Techniques
Voltammetry measures the current that develops in an electrochemical cell under conditions of complete concentration polarization as a function of the applied potential. scienceinfo.com Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are well-suited for dye analysis, providing both qualitative and quantitative information. mdpi.com
A study demonstrated that a glassy carbon electrode modified with a Basic Red 9-encapsulated graphene oxide-montmorillonite composite could be used for the voltammetric detection of dopamine, indicating the electroactivity of the dye within the composite. niscpr.res.in This suggests that direct voltammetric methods for Basic Red 49 are feasible. The choice of electrode material and modification is crucial for enhancing sensitivity and selectivity. niscpr.res.inmdpi.com
Polarography is a specific type of voltammetry that uses a dropping mercury electrode (DME) as the working electrode. scienceinfo.com It is a powerful tool for both qualitative and quantitative analysis of substances that can be reduced or oxidized at the electrode surface. scienceinfo.compsu.edu The technique involves applying a gradually increasing negative potential and measuring the resulting current. slideshare.net While specific polarographic methods for Basic Red 49 were not found, the technique has been successfully used for the analysis of other dyes and electroactive compounds. psu.edunajah.edu
Development of Modified Electrodes for Enhanced Sensitivity
Electrochemical sensors offer a simple, rapid, and cost-effective approach for the determination of dyes. biointerfaceresearch.comacs.org To enhance the sensitivity and selectivity of these sensors, working electrodes are often modified with various materials. These modifications aim to increase the electrode's surface area, improve its catalytic activity, and facilitate the electrochemical reaction of the target analyte. semanticscholar.orgresearchgate.net
The performance of electrochemical sensors can be significantly improved by engineering the surface with nano/microstructured materials, including conducting dyes and redox species. nih.gov Materials such as graphene, carbon nanotubes, metal nanoparticles, and conductive polymers have been successfully used to create non-enzymatic sensors with special surface effects, high accumulation efficiency, and catalytic activity. researchgate.net For instance, the modification of carbon paste electrodes (CPEs) is a common strategy to improve the detection of commercial dyes in various samples. semanticscholar.org These modified electrodes can exhibit enhanced electron transfer rates due to increased conductivity and a larger effective surface area. semanticscholar.org
In the context of dye analysis, modified electrodes have demonstrated the ability to detect analytes at very low concentrations, with some achieving detection limits in the nanomolar (nM) range. semanticscholar.org The choice of modifier plays a crucial role; for example, surfactants can enhance the adsorption of the dye onto the electrode surface, thereby increasing the electroactive sites available for interaction. biointerfaceresearch.comsemanticscholar.org The development of these sensors is vital for monitoring dyes in food and environmental samples. semanticscholar.orgresearchgate.net
Table showing examples of modified electrodes used for the detection of various synthetic dyes, highlighting the modifier, electrode type, key enhancement, and reported detection limits.
Spectrophotometric Determination
Spectrophotometry is a widely applied analytical technique for both qualitative and quantitative analysis of substances, including dyes. mt.com It is valued for being a non-destructive, simple, and cost-effective method. sci-hub.semicrobenotes.com
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a sample. mt.com This absorption is directly related to the concentration of the analyte in a solution, a principle described by the Beer-Lambert law. microbenotes.comupi.edu This relationship allows for the quantitative determination of a specific compound by measuring its absorbance at a particular wavelength. mt.com
The process involves recording an absorption spectrum, which is a plot of absorbance against wavelength. upi.edu The position of the peaks in the spectrum can provide information about the molecular structure of the sample, such as the presence of specific functional groups. mt.com For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. researchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. upi.eduresearchgate.net
For dye analysis, spectrophotometric methods are often used after a preconcentration step, such as solid-phase extraction or cloud point extraction, to enhance sensitivity and remove interfering matrix components. uomustansiriyah.edu.iqscispace.comnih.gov For example, a method for determining Allura Red in water samples involved preconcentration on a column, with subsequent spectrophotometric measurement at 506 nm, achieving a detection limit of 2.35 µg/L. nih.gov
Time-resolved spectroscopy is a powerful tool for studying the dynamics of molecular events that occur on very fast timescales, from femtoseconds to nanoseconds. researchgate.net It allows researchers to follow the progression of a reaction after an initial trigger, typically a pulse of light from a laser. researchgate.net This technique is crucial for understanding photochemical and photophysical processes, such as electron transfer and isomerization reactions. researchgate.net
By monitoring changes in the absorption spectrum over time, it is possible to identify transient species and intermediates that are formed during a reaction. researchgate.netunipr.it This provides detailed information about the reaction mechanism and kinetics. copernicus.org For instance, time-resolved infrared absorption spectroscopy can provide structural information about short-lived intermediates. unipr.it While direct applications to Basic Red 49 are not extensively detailed in the provided context, the principles of time-resolved spectroscopy are broadly applicable to studying the reaction kinetics and degradation pathways of dyes. researchgate.netcopernicus.org The technique can distinguish between different species involved in a reaction and even provide information about changes in the surrounding environment. unipr.it
UV-Vis Spectrophotometry for Quantitative Analysis
Hyphenated Techniques (e.g., LC-MS, LC-MS/MS) for Complex Matrix Analysis
For the analysis of dyes in complex matrices such as textiles, food products, and environmental samples, hyphenated techniques that combine the separation power of liquid chromatography (LC) with the detection capabilities of mass spectrometry (MS) are indispensable. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique renowned for its high sensitivity and selectivity. nih.govlcms.cz It allows for the simultaneous screening, quantification, and confirmation of multiple analytes in a single run. lcms.czshimadzu.com The initial LC separation resolves the components of a mixture, and the subsequent MS/MS detection provides structural information and precise quantification, even at trace levels. sci-hub.selcms.cz
In the analysis of synthetic dyes, LC-MS/MS methods have been developed to detect dozens of compounds, including basic dyes, in textile samples. lcms.czshimadzu.com These methods often involve a sample preparation step, such as extraction, to isolate the dyes from the matrix. nih.govlcms.cz The performance of these methods is evaluated based on parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. lcms.cz For example, a developed LC-MS/MS method for 47 synthetic dyes reported LOQs ranging from 0.06 to 4.09 ng/mL. lcms.cz
The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, is a significant challenge in LC-MS analysis. nih.govshimadzu.com This effect can either suppress or enhance the analyte signal, impacting the accuracy of quantification. lcms.cz Strategies to mitigate matrix effects include sample dilution and the use of matrix-matched calibration standards. shimadzu.com Despite these challenges, LC-MS/MS remains a preferred technique for the regulatory monitoring of restricted dyes in various consumer products due to its robustness and reliability. labrulez.comthermofisher.comshimadzu.com
Table summarizing key findings from studies using hyphenated techniques for the analysis of Basic Red 9 (a related basic dye) and other synthetic dyes.
Interactions in Diverse Chemical and Biological Systems Excluding Human Clinical
Supramolecular Interactions and Self-Assembly
Supramolecular chemistry, which focuses on non-covalent interactions, provides a framework for understanding how Basic Red 49 assembles into larger, organized structures. These interactions are crucial in the formation of host-guest complexes, DNA-templated nanostructures, and its behavior within polymeric materials.
Host-Guest Chemistry and Complexation with Supramolecular Hosts
Host-guest chemistry involves the encapsulation of a "guest" molecule, such as a dye, within a larger "host" molecule. This complexation can alter the properties of the guest. For instance, the interaction of guest molecules with host molecules like cyclodextrins, calixarenes, and cucurbiturils is a well-established phenomenon in supramolecular chemistry. uni-osnabrueck.de These host molecules possess a hydrophilic exterior and a hydrophobic cavity, allowing them to bind guest molecules. uni-osnabrueck.de The formation of such complexes can lead to changes in the spectroscopic properties of the guest molecule. For example, the inclusion of guest molecules within the hydrophobic cavity of β-cyclodextrin can restrict their vibrational rotation, leading to an increase in absorbance and fluorescence. acs.org
The complexation of fullerenes (C60 and C70) with a sugar-functionalized tribenzotriquinacene host has been shown to form amphiphilic supramolecular complexes that self-assemble into microspheres. beilstein-journals.org The association constants (Ka) for these complexes were determined to be (1.50 ± 0.10) × 10^5 M−1 for C60 and (2.20 ± 0.16) × 10^5 M−1 for C70, with the larger C70 fullerene showing a slightly stronger affinity due to its larger surface area. beilstein-journals.org
| Host | Guest | Association Constant (Ka) (M⁻¹) |
| Sugar-functionalized tribenzotriquinacene | C60 | (1.50 ± 0.10) × 10⁵ |
| Sugar-functionalized tribenzotriquinacene | C70 | (2.20 ± 0.16) × 10⁵ |
DNA-Templated Self-Assembly and Nanostructure Formation
DNA's unique molecular recognition capabilities and structural properties make it an ideal template for the programmed assembly of nanomaterials. researchgate.net The self-assembly of dyes and π-conjugated systems along a DNA strand can create functional nanostructures with defined sizes and shapes. researchgate.net This process can be guided by several types of interactions, including the binding of molecules to the major or minor grooves of the DNA helix. researchgate.net
For example, the peptide hormone bradykinin (B550075), which has a low self-assembling capability on its own, can form ordered nanofibrils when templated by DNA strands. reading.ac.uk This assembly is driven by electrostatic interactions between the cationic arginine residues of bradykinin and the anionic phosphate (B84403) backbone of DNA, with binding occurring primarily in the minor groove. reading.ac.uk This templating effect can direct the formation of one-dimensional structures on a micrometer scale. reading.ac.uk
The assembly of tetraphenylethylene (B103901) (TPE) conjugates with 2'-deoxyuridine (B118206) along a single-stranded DNA template demonstrates aggregation-induced emission (AIE), where the fluorescence is enhanced upon aggregation. rsc.org The quantum yield of one such assembly was found to be 0.40, with approximately 55% of the available binding sites on the DNA template being occupied. rsc.org
Interactions with Polymeric Matrices
The interaction of dyes with polymeric matrices is critical for applications in areas like doped polymer films for optoelectronics. aalto.fi The nature of these interactions can range from weak van der Waals forces to strong ionic bonds, significantly influencing the dye's aggregation and the material's properties. aalto.fimdpi.com
Controlling the intermolecular interactions between a host polymer and a guest dye can reduce the tendency of the dye molecules to aggregate. aalto.fi For instance, in a non-polar matrix like polystyrene, dye loading is limited. However, using a polar polymer like poly(4-vinylphenol) or an acidic polymer like poly(styrenesulfonic acid) allows for higher dye loading due to enhanced interactions. aalto.fi
The release of basic drugs from a poly(L-lactic acid) (P(L)LA) matrix is controlled by interactions between the polymer's carboxyl residues and the basic drug molecules. nih.gov Stronger polymer-drug interactions can reduce the drug diffusion rate by decreasing the matrix's porosity and the drug's partition to water-filled micropores. nih.gov
Adsorption onto Material Surfaces and Interfaces
The adsorption of Basic Red 49 onto various surfaces is a key process in both its application in dyeing and its removal from wastewater. This section explores its interactions with common adsorbents and the mechanisms governing its binding to substrates like cellulose (B213188).
Interactions with Activated Carbons and Inorganic Sorbents
Activated carbons are widely used adsorbents for removing dyes from aqueous solutions due to their high surface area and porous structure. dergipark.org.trresearchgate.net The adsorption capacity of activated carbon for dyes is influenced by its surface chemistry, including the presence of functional groups. researchgate.net
The adsorption of Basic Red 46 on activated carbons derived from Zonguldak coal showed that a chemically activated carbon (CAC) with KOH had the highest adsorption capacity compared to a physically activated carbon (PAC) and a commercial activated carbon (AC). dergipark.org.tr The adsorption was endothermic on CAC and AC, and exothermic on PAC. dergipark.org.tr
| Adsorbent | Temperature (°C) | Adsorption Capacity (mg g⁻¹) |
| PAC | 25 | 62.7 |
| PAC | 30 | 23.1 |
| PAC | 35 | 19.6 |
| AC | 25 | 201.6 |
| AC | 30 | 215.1 |
| AC | 35 | 231.5 |
| CAC | 25 | 277.8 |
| CAC | 30 | 307.7 |
| CAC | 35 | 323.6 |
Biochars derived from bamboo and rice straw have also been investigated for the removal of Basic Red 46. plos.org The rice straw-derived biochar (R500) exhibited a higher maximum adsorption capacity (22.12 mg/g) than the bamboo-derived biochar (B500) (9.06 mg/g). plos.org The dominant mechanism for adsorption was identified as electrostatic interaction, with contributions from n-π electron donor-acceptor interactions. plos.org
Inorganic sorbents like clay minerals (e.g., bentonite, kaolinite) are also effective in adsorbing basic dyes. ajol.infosci-hub.st The high adsorption and cation exchange capacity of these materials are due to their layered structure and small particle size. ajol.info
Mechanisms of Dye-Substrate Binding (e.g., Dye-Cellulose Interactions)
The binding of dyes to substrates like cellulose is a complex process involving various interactions. For basic dyes, which are cationic, the primary interaction with negatively charged substrates like acrylic fibers is through the formation of ionic bonds.
In the case of cellulose, which can have a negative surface charge, electrostatic attraction plays a significant role. However, other forces such as hydrogen bonding and van der Waals interactions also contribute to the binding. researchgate.net The interaction of reactive dyes with cellulose, for instance, involves both the physical sorption of the dye onto the fiber and a subsequent chemical reaction under alkaline conditions. mdpi.com The modification of cotton with cationic agents can enhance dye uptake by introducing positive charges that attract anionic dyes. researchgate.net
The binding process can be influenced by several factors, including pH, temperature, and the presence of other substances. For example, the adsorption of some acid dyes on sepiolite (B1149698) increases with increasing ionic strength and temperature but decreases with increasing pH. sci-hub.st
Cellular Interactions of Basic Red 49 in in vitro Systems (Excluding Human Toxicity/Clinical)
The utility of Basic Red 49 in cell biology research stems from its chemical properties as a cationic, or basic, dye. This characteristic governs its interactions with cellular components, making it a valuable tool for specific staining applications and subcellular localization studies in non-human, in vitro models.
Staining Applications in Cell Biology Research (Mechanisms of Interaction)
The primary mechanism by which Basic Red 49 functions as a cellular stain is through electrostatic interactions. As a cationic dye, it carries a positive charge and is consequently attracted to and forms stable ionic bonds with negatively charged (anionic) components within the cell. bu.educolumbia.edu These anionic sites are abundant in various cellular structures, leading to differential staining patterns.
Key molecular targets for cationic dyes like Basic Red 49 include:
Nucleic Acids (DNA and RNA): The phosphate backbone of both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) is strongly anionic. macschem.us This results in a high affinity of Basic Red 49 for the cell nucleus, where DNA is concentrated, and for ribosomes, which are rich in ribosomal RNA (rRNA). bu.edu This interaction allows for the visualization of the nucleus and areas of active protein synthesis.
Acidic Proteins and Proteoglycans: Certain proteins and proteoglycans within the cell and its extracellular matrix contain acidic functional groups (e.g., carboxylates, sulfates) that carry a negative charge at physiological pH. Basic Red 49 can bind to these molecules, enabling the staining of the cytoplasm and other cellular compartments. bu.educolumbia.edu
Acidic Organelles: Organelles with an acidic internal environment, such as lysosomes and late endosomes, can accumulate weakly basic dyes. biotium.comlumiprobe.com The dye can become protonated and trapped within these acidic compartments, leading to their selective visualization.
The staining process is also influenced by other factors such as hydrophobic interactions and hydrogen bonding, which can enhance the specificity and stability of the dye's binding to intracellular structures. The intensity and color of the stain can sometimes vary depending on the specific cellular component it binds to, a phenomenon known as metachromasia, which has been observed with other basic dyes like toluidine blue. bu.edu
Table 1: Summary of Basic Red 49 Interaction Mechanisms
| Cellular Component | Predominant Charge | Primary Interaction Mechanism | Resulting Staining |
| Nucleus (DNA) | Anionic | Electrostatic attraction | Staining of nuclear material |
| Ribosomes (rRNA) | Anionic | Electrostatic attraction | Staining of cytoplasm, especially in protein-synthesizing cells |
| Acidic Proteins | Anionic | Electrostatic attraction | General cytoplasmic staining |
| Acidic Organelles (e.g., Lysosomes) | Low internal pH | Ion trapping/accumulation | Selective staining of acidic vesicles |
Subcellular Localization Studies (Methodological Aspects)
The fluorescent properties of Basic Red 49 allow for its use in subcellular localization studies, typically employing fluorescence microscopy. The methodological approach hinges on the differential accumulation and binding of the dye within various organelles, which can then be visualized and analyzed.
Fluorescence Microscopy: The fundamental tool for subcellular localization studies using fluorescent dyes is the fluorescence microscope. When excited with light of a specific wavelength, Basic Red 49 emits light at a longer wavelength, allowing for its detection. The use of red-excited dyes is advantageous as it can minimize background fluorescence from cellular components (autofluorescence), which is often more pronounced in the blue and green regions of the spectrum.
Methodological Considerations for Localization:
Membrane Permeability and Lipophilicity: For a dye to be effective in living cells, it must be able to cross the plasma membrane. The lipophilicity of a cationic dye influences its ability to permeate membranes and can affect its subcellular distribution. biotium.comnih.gov Lipophilic cationic dyes can accumulate in mitochondria, driven by the organelle's large negative membrane potential. biotium.comescholarship.org
Organelle-Specific Accumulation:
Mitochondria: As mentioned, the negative potential across the inner mitochondrial membrane actively drives the accumulation of positively charged dyes. biotium.comescholarship.org This makes cationic dyes potential probes for visualizing mitochondria in living cells. The extent of accumulation can be proportional to the mitochondrial membrane potential, providing insights into cellular health.
Nucleus/Nucleolus: The high concentration of negatively charged nucleic acids makes the nucleus a primary target for cationic dyes. macschem.usscbt.com
Acidic Vesicles: Lysosomes and other acidic organelles can be visualized through the principle of ion trapping, where the low pH environment causes the dye to become protonated and sequestered. biotium.comlumiprobe.com
Fluorogenic Properties: Some dyes are designed to be weakly fluorescent in an aqueous environment but become highly fluorescent upon binding to their target, such as a lipid membrane or nucleic acid. bioscience.co.uk This "turn-on" fluorescence provides a high signal-to-noise ratio, as unbound dye contributes minimally to background fluorescence.
Co-localization Studies: To confirm the localization of Basic Red 49 within a specific organelle, researchers often perform co-localization experiments. This involves simultaneously staining the cells with Basic Red 49 and a well-characterized organelle-specific probe (e.g., MitoTracker™ for mitochondria, DAPI for the nucleus). The overlap of the fluorescent signals from both dyes provides evidence for the localization of Basic Red 49.
Table 2: Methodological Approaches for Subcellular Localization
| Method | Principle | Application for Basic Red 49 |
| Fluorescence Microscopy | Excitation of the dye with a specific wavelength and detection of its emission at a longer wavelength. | Visualization of the dye's distribution within the cell. |
| Live-Cell Imaging | Observation of dye localization in living, metabolically active cells over time. | Studying dynamic processes and organelle-specific accumulation (e.g., in mitochondria). |
| Co-localization with Organelle-Specific Probes | Simultaneous use of Basic Red 49 and a known organelle marker to determine spatial overlap. | Confirmation of localization within specific subcellular compartments like the nucleus or mitochondria. |
| Analysis of Environmental Effects on Fluorescence | Measuring changes in fluorescence intensity or spectrum based on the dye's local environment (e.g., pH, hydrophobicity). | Inferring properties of the stained organelle (e.g., acidity of lysosomes). |
Table 3: Chemical Compounds Mentioned
Applications in Advanced Materials and Scientific Research
Dye Sensitization in Photovoltaic Devices
Dye-sensitized solar cells (DSSCs) represent a class of low-cost, thin-film photovoltaic devices that mimic natural photosynthesis. nih.govwikipedia.org The core principle involves a molecular dye (sensitizer) that absorbs sunlight and injects electrons into a wide band-gap semiconductor, typically titanium dioxide (TiO2), which generates a current. nih.govwikipedia.org The ideal sensitizer (B1316253) possesses broad absorption spectra, high molar extinction coefficients, and excellent photostability. scirp.orgresearchgate.net
Rhodamine dyes, the class to which Basic Red 49 (specifically, its salt form, Rhodamine B) belongs, are recognized as effective photosensitizers due to their strong absorption of visible light, high fluorescence quantum yields, and good photostability. scirp.orgscirp.org Research has demonstrated the use of Rhodamine B as a dye sensitizer in DSSCs. koreascience.kr In one study, DSSCs using Rhodamine B exhibited an open-circuit voltage (Voc) of 0.34 V and a power conversion efficiency (PCE) of 0.26%. koreascience.kr Another investigation reported a solar conversion efficiency of approximately 0.78% for a DSSC employing a mesoporous tin oxide (SnO2) photoanode sensitized with Rhodamine B. aip.org
To enhance performance, rhodamine dyes have been incorporated into various advanced DSSC configurations:
Structural Modification: Derivatives of rhodamine dyes, such as Rhodamine 6G, have been synthesized and complexed with metal ions like copper(II) to increase power conversion efficiencies. nih.govnsf.gov
Plasmonic Enhancement: The efficiency of rhodamine-sensitized solar cells has been improved by incorporating silver nanoparticles (AgNPs) into the TiO2 photoanode, which enhances light absorption through localized surface plasmon resonance. scirp.orgscirp.org
| DSSC Configuration | Sensitizer(s) | Key Finding | Power Conversion Efficiency (PCE) |
| Standard | Rhodamine B | Baseline performance measurement. koreascience.kr | 0.26% |
| Tin Oxide Photoanode | Rhodamine B | Use of alternative semiconductor material. aip.org | ~0.78% |
| Metal Complex | Rhodamine 6G derivative + Copper(II) | Metal complexation improves efficiency. nsf.gov | 0.17% - 0.30% |
| Plasmonic | Rhodamine derivative + AgNPs | AgNPs enhance light absorption. scirp.org | 0.17% |
| Energy Relay | Rhodamine B + Chlorophyll | FRET mechanism improves efficiency over individual dyes. researchgate.net | Marginal improvement noted |
Development of Chemical Sensors and Probes
The distinct fluorescent properties of Basic Red 49 (Rhodamine B base) make it an excellent scaffold for the development of chemosensors. acs.orgpjoes.com Many rhodamine-based sensors operate on the principle of a reversible structural change between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form. mdpi.compreprints.org The presence of a target analyte triggers this transformation, leading to a detectable "turn-on" or "turn-off" fluorescent signal. capes.gov.br
Basic Red 49 and its derivatives have been engineered to create highly selective and sensitive probes for various analytes:
Metal Ion Detection: Rhodamine-based probes are widely used for detecting a range of metal ions. nih.govnih.gov Specific sensors derived from Rhodamine B have demonstrated high selectivity for ions such as Fe3+, Sn2+, Al3+, and Cr3+. mdpi.comcapes.gov.brsemanticscholar.org For instance, a Rhodamine B-based sensor was developed that exhibits a "turn-on" fluorescence response specifically for Sn2+ by forming a 1:1 complex. mdpi.com Another probe showed high selectivity and sensitivity for Fe3+, which could also be used to detect sulfide (B99878) anions due to the reversibility of the complexation. capes.gov.br
pH Sensing: The fluorescence of rhodamine dyes can be pH-dependent, a property that is harnessed for creating pH sensors. acs.orgmdpi.com The equilibrium between the spirolactam (closed) and ring-opened (fluorescent) forms is influenced by proton concentration, allowing for pH measurement based on fluorescence intensity. preprints.org
Anion Detection: Probes have also been designed to detect anions. A sensor for Al3+ and Cr3+ was also found to be a "turn-on" sensor for the bisulfate anion (HSO4-). semanticscholar.org
| Sensor Type | Target Analyte | Sensing Mechanism | Key Observation |
| Fluorescent Chemosensor | Sn2+ | Spirolactam ring-opening upon ion binding. mdpi.com | High selectivity and "turn-on" fluorescence. mdpi.com |
| Fluorescent Chemosensor | Fe3+ | Complex formation leading to fluorescence quenching ("on-off"). capes.gov.br | Reversible with sulfide anions, enabling S2- detection. capes.gov.br |
| Fluorescent Chemosensor | Al3+, Cr3+, HSO4- | "Turn-on" fluorescence upon ion binding. semanticscholar.org | Capable of detecting both cations and an anion. semanticscholar.org |
| pH Probe | H+ | pH-dependent equilibrium between spirolactam and ring-opened forms. mdpi.compreprints.org | Fluorescence intensity correlates with pH level. mdpi.com |
Applications in Advanced Imaging and Microscopy (Non-Clinical)
Rhodamine dyes, including Basic Red 49, are foundational fluorophores in advanced fluorescence microscopy due to their intense brightness, high photostability, and tunable structures. researchgate.netnih.gov These properties are crucial for non-clinical research applications that require high-resolution imaging of biological structures and processes. evidentscientific.com
The utility of rhodamines in advanced imaging stems from several key characteristics:
Lactone-Zwitterion Equilibrium: The equilibrium between the colorless lactone and the fluorescent zwitterion can be tuned to optimize the dye for specific imaging modalities, such as live-cell imaging where cell permeability is crucial. nih.govacs.org
Structural Modification: The xanthene core of rhodamine can be chemically modified to create a diverse palette of probes with different spectral properties. nih.govacs.org This allows for multicolor imaging experiments where multiple cellular components can be visualized simultaneously. nih.gov
High-Resolution Techniques: Rhodamine derivatives are employed in super-resolution microscopy techniques like STED (Stimulated Emission Depletion) microscopy, which overcomes the diffraction limit of light to achieve nanoscale resolution. researchgate.netpreprints.org Their photostability and brightness are essential for withstanding the high laser powers used in these methods. researchgate.net
FRET and FLIM: The structure of rhodamine is ideal for creating components of Förster Resonance Energy Transfer (FRET) pairs. nih.govacs.org By modifying the rhodamine scaffold, researchers can design quencher dyes that are used in FRET-based biosensors. These sensors are applied in techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) to study molecular interactions and signaling pathways. nih.govacs.org
Role in Advanced Coating and Polymer Formulations
Basic Red 49, often referred to as Solvent Red 49 in this context, is used as a colorant in a variety of advanced coatings and polymer formulations. colorantsgroup.com Its solubility in organic solvents and its bright, fluorescent color make it suitable for applications where transparency and vibrancy are desired.
Key applications include:
Paints and Coatings: It is incorporated into transparent paints, wood coatings, wood stains, baking finishes, and plastic coatings to impart a brilliant bluish-red or pink hue. colorantsgroup.com
Inks: The dye is used in the formulation of printing inks and stationery inks. colorantsgroup.com
Foil Coloring: It is applied for coloring aluminum foil and in hot stamping foils. colorantsgroup.com
Polymer Composites: Advanced pigments are engineered for easy dispersion within polymer matrices to create materials with uniform color and enhanced performance. mdpi.com The compatibility of dyes like Basic Red 49 with polymers allows for the creation of colored plastics and leather finishes. colorantsgroup.com
The performance of the dye in these formulations is dependent on its physical and chemical properties.
| Property | Specification/Observation |
| Chemical Class | Xanthene colorantsgroup.com |
| Physical Appearance | Bluish Red / Pink Powder colorantsgroup.com |
| Solubility | Soluble in ethanol (B145695), ketones, and other organic solvents. sigmaaldrich.com |
| Applications | Wood stains, printing inks, plastic coatings, paints, leather finishes. colorantsgroup.com |
| Fastness | Moderate light fastness (Grade 3-4); Excellent acid and alkali fastness (Grade 5). |
Integration in 3D Printing Technologies and Functional Materials
The field of 3D printing (Additive Manufacturing) has evolved from simple prototyping to the fabrication of complex, functional materials. acs.org A key area of innovation is the incorporation of functional dyes into photopolymer resins to create objects that are responsive to external stimuli. acs.org Dyes are no longer used merely for aesthetic reasons but to impart properties such as photo-luminescence or responsivity to pH and temperature. acs.org
While direct applications of Basic Red 49 in 3D printing are not extensively documented in the reviewed literature, the principles of using functional chromophores are well-established. The integration of dyes into 3D printing resins, particularly for photopolymerization-based techniques like Stereolithography (SLA) and Digital Light Processing (DLP), allows for the creation of "smart" materials. acs.org
The potential role for a dye like Basic Red 49 lies in its inherent properties:
Color and Fluorescence: It can be used to produce brightly colored and fluorescent 3D printed parts.
Stimuli-Responsiveness: Given its sensitivity to pH and its interaction with metal ions, Basic Red 49 could potentially be integrated into resins to create 3D printed sensors or indicators. acs.orgmdpi.com
Functional Composites: The dye can be part of a polymer composite resin, where it contributes to the material's optical properties while the polymer matrix provides the structural integrity. acs.org
The development of functional 3D printing resins is an active area of research, with a focus on creating materials for applications in soft robotics, sensors, and biomedical devices. acs.orgresearchgate.net
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of dye molecules.
The electronic properties of a molecule, such as its reactivity and spectral characteristics, are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter.
Theoretical calculations, often employing DFT methods like B3LYP, are used to determine the energies of the HOMO and LUMO levels. acs.orgchalcogen.rorsc.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and greater ease of electronic transitions, which can influence the color and photophysical behavior of the dye. ajol.info The HOMO-LUMO energy gap for a molecule can be calculated from the energies of the HOMO and LUMO orbitals. chalcogen.ro
For instance, in a study on related dye molecules, DFT calculations were performed to analyze the HOMO-LUMO energy gap. chalcogen.ro The calculated HOMO and LUMO energies for a specific system were -3.7552 eV and 2.5897 eV, respectively, resulting in a HOMO-LUMO gap of 6.3449 eV. chalcogen.ro Generally, molecules with larger energy gaps exhibit lower chemical reactivity and higher kinetic stability. researchgate.net
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap (Note: The following data is illustrative of typical DFT calculation outputs for organic dyes and not specific to Basic Red 49 unless explicitly cited.)
| Parameter | Energy (eV) |
| HOMO Energy | -3.7552 chalcogen.ro |
| LUMO Energy | 2.5897 chalcogen.ro |
| HOMO-LUMO Gap | 6.3449 chalcogen.ro |
This interactive table showcases representative values obtained from DFT calculations for frontier molecular orbitals.
DFT and its time-dependent extension (TD-DFT) are instrumental in understanding the photophysical properties of dyes, including their absorption and emission spectra. mdpi.combeilstein-journals.org These methods can predict the electronic transitions that give rise to the observed colors. mdpi.com
Theoretical UV-Vis spectra can be computed and compared with experimental data to validate the computational model. mdpi.com The calculations provide information on excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). mdpi.comfrontiersin.org For example, studies on other complex dyes have successfully used TD-DFT to interpret their optical absorption spectra in various solvents. acs.org The analysis can reveal which molecular orbitals are involved in the primary electronic transitions responsible for the dye's color. acs.org
DFT provides a framework for calculating various chemical reactivity descriptors that quantify the reactivity and stability of a molecule. researchgate.net Key descriptors include:
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). researchgate.net A higher value of chemical hardness indicates greater stability and lower reactivity. researchgate.net
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is related to the chemical potential (μ). researchgate.net
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). mdpi.com A higher electrophilicity index suggests a greater capacity to act as an electrophile. mdpi.comresearchgate.net
Table 2: Key Chemical Reactivity Descriptors (Note: These formulas represent the standard definitions used in conceptual DFT.)
| Descriptor | Formula |
| Chemical Potential (μ) | (E_LUMO + E_HOMO) / 2 researchgate.net |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 researchgate.net |
| Electronegativity (χ) | -μ researchgate.net |
| Electrophilicity Index (ω) | χ² / (2η) researchgate.net |
This interactive table outlines the fundamental equations for calculating important chemical reactivity descriptors from frontier orbital energies.
Analysis of Photophysical Properties and Optical Transitions
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com This technique allows for the exploration of conformational changes and intermolecular interactions. researchgate.netmpg.de
MD simulations are particularly useful for investigating the interactions between dye molecules and substrates, such as cellulose (B213188) fibers. researchgate.net These simulations can model the adsorption process and identify the key forces driving the binding, which may include hydrogen bonds, van der Waals forces, and ionic interactions. researchgate.net
For example, MD studies on the interaction of dyes with cellulose have provided insights into the preferred binding sites on both crystalline and amorphous regions of the cellulose surface. researchgate.net By simulating the system at different temperatures and initial dye positions, researchers can analyze the energetic and geometric aspects of the dye's adsorption onto the substrate. researchgate.net Such simulations are crucial for understanding the mechanisms of dyeing processes at a molecular level.
Basic Red 49, like many complex organic molecules, can exist in various conformations. MD simulations can be used to explore the conformational landscape of the dye in different environments, such as in solution. mdpi.com This analysis helps in understanding the flexibility of the molecule and the equilibrium between different conformers. researchgate.netnih.gov The dynamic behavior, including the interconversion between different shapes, can significantly impact the dye's properties and interactions. researchgate.net By analyzing trajectories from long MD simulations, it is possible to identify the most stable or frequently occurring conformations. mdpi.com
Simulating Dye-Substrate Interactions (e.g., Dye-Cellulose Binding)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its properties or biological activity. scielo.bracs.org In the context of dyes like Basic Red 49, QSPR models can predict physicochemical properties such as solubility, and absorptivity, while QSAR models can forecast their interaction with substrates, like textile fibers. mdpi.com These models are built using calculated molecular descriptors, which are numerical values that encode structural information.
The fundamental principle is that the properties of a chemical are intrinsically linked to its molecular structure. By developing a robust model, the properties of new or untested compounds can be predicted, accelerating research and development. ijpsonline.com The development of a QSAR/QSPR model involves several key stages: curating a dataset of compounds with known properties, calculating molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorously validating the model's predictive power. scielo.brresearchgate.net
For dyes, these models are particularly useful for understanding how modifications to the molecular structure can influence color, fastness, and affinity for a specific fabric. mdpi.com A study focusing on red reactive dyes, for instance, applied a three-dimensional QSPR (3D-QSPR) technique to understand the interactions between the dyes and cellulose fibers. mdpi.com This approach helps in designing new dye molecules with enhanced affinity and selectivity. mdpi.com
Table 1: Key Parameters in QSAR/QSPR Model Validation
| Parameter | Description | Significance |
|---|---|---|
| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | Indicates how well the model fits the training data. |
| Q² (Cross-validated R²) | An internal validation metric, often calculated using the leave-one-out (LOO) method, that assesses the model's predictive ability. mdpi.com | A high Q² value (typically > 0.5) suggests good predictive power and robustness. A large difference between R² and Q² can indicate model overfitting. scielo.br |
| R²_ext (External R²) | Measures the model's performance on an external test set of compounds not used in model training. | Considered the most stringent test of a model's predictive capability for new chemicals. |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors (residuals). | Indicates the absolute error of the predictions in the units of the property being modeled. |
Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity or properties of a set of molecules with their 3D shape and electrostatic characteristics. ijpsonline.comslideshare.net The method assumes that a molecule's activity is related to the non-covalent interactions it forms with a receptor or substrate, which can be described by steric and electrostatic fields. ijpsonline.com
The CoMFA process involves several steps:
Molecular Alignment: A series of structurally related molecules (a training set) are superimposed according to a defined rule. This is a critical step, as the quality of the alignment significantly impacts the model's predictivity. ijpsonline.com
Grid Box Generation: The aligned molecules are placed within a 3D grid. slideshare.net
Field Calculation: A probe atom (e.g., an sp³ carbon with a +1 charge) is systematically moved to each grid point, and its steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with each molecule are calculated. mdpi.com This generates two data tables, or fields, for the entire set of molecules.
Statistical Analysis: The Partial Least Squares (PLS) statistical method is employed to derive a linear relationship between the CoMFA field values (independent variables) and the experimental property values (dependent variable). mdpi.comnih.gov PLS is effective at handling the large number of variables generated by the CoMFA fields. slideshare.net
The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish the desired property. mdpi.com For example, in a study on red reactive dyes, CoMFA contour maps helped to understand how structural changes relate to absorptivity, providing insights for designing new dyes with better affinity for cellulose fibers. mdpi.com
Computational models are increasingly used to predict the reactivity of chemical compounds and their binding affinity to specific targets. acs.org For a dye like Basic Red 49, such models can forecast its likelihood to engage in desired reactions (e.g., covalent bonding with a fiber) or undesired ones (e.g., degradation). They can also predict the strength of the non-covalent interaction, or binding affinity, between the dye and a substrate. arxiv.org
Predicting binding affinity is a central task in computational chemistry. acs.org These models can range from physics-based methods to those employing machine learning algorithms. acs.org Machine learning models, in particular, have shown significant progress. They are trained on large datasets of known interactions to learn the complex relationship between a molecule's features and its binding strength. researchgate.net For a dye-fiber system, descriptors could include 2D or 3D structural features of the dye and properties of the fiber's binding site.
The development of these predictive models typically follows these steps:
Data Curation: A dataset of molecules with experimentally measured binding affinities for a specific target is assembled. researchgate.net
Feature Generation: Molecular descriptors are calculated for each molecule. These can range from simple properties like molecular weight to complex 3D structural and electronic features.
Model Training: A machine learning algorithm (e.g., Random Forest, Support Vector Machines, or Deep Neural Networks) is trained on the dataset to create a model that can predict the binding affinity from the molecular features. iieta.org
Validation: The model's predictive accuracy is rigorously tested using cross-validation and external test sets. iieta.org
These models provide an efficient, low-cost method for screening large numbers of potential dye molecules to identify candidates with optimal interaction properties before committing to expensive and time-consuming synthesis and experimental testing. iieta.org
Comparative Molecular Field Analysis (CoMFA)
Mechanistic Computational Studies of Degradation Pathways
Computational chemistry provides powerful tools for investigating the degradation pathways of organic molecules like Basic Red 49. These studies can elucidate the complex sequence of reactions that lead to the breakdown of a compound, identify transient intermediates, and predict the final degradation products. researchgate.netrsc.org This knowledge is crucial for assessing environmental fate and developing effective remediation strategies.
A common approach involves using quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction mechanisms. mdpi.com Researchers can computationally simulate the interaction of the dye molecule with reactive species (e.g., hydroxyl radicals in advanced oxidation processes) or explore its breakdown under different conditions (e.g., acidic or basic). mdpi.comnih.gov
These mechanistic studies typically involve:
Reactant and Intermediate Geometry Optimization: Calculating the most stable 3D structure of the parent molecule and any proposed intermediates in the degradation pathway.
Transition State Searching: Identifying the high-energy transition state structure that connects a reactant to a product for each elementary reaction step. The energy of this transition state determines the activation energy and, thus, the rate of the reaction. researchgate.net
Reaction Pathway Mapping: Connecting the reactants, transition states, intermediates, and final products to construct a complete energy profile for the proposed degradation pathway. rsc.org
Analysis of Electronic Properties: Examining molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most likely sites on the molecule for nucleophilic or electrophilic attack, guiding the exploration of possible reaction pathways. mdpi.com
By comparing the activation energies of different possible degradation routes, researchers can determine the most favorable pathway. mdpi.com For example, computational frameworks can automate the exploration of potential reactions, such as hydrolysis, oxidation, or dimerization, to discover the most likely degradation mechanisms. rsc.org These in silico findings can then guide experimental work to confirm the predicted pathways and by-products. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Basic Red 49 |
| Carbon |
| Cellulose |
Future Research Directions and Unexplored Avenues
Development of Sustainable Synthesis Routes
The traditional synthesis of azo and methine dyes often involves multi-step processes with potentially hazardous reagents and the generation of significant chemical waste. While specific details on the commercial synthesis of Basic Red 49 are not extensively published, related dye syntheses, such as that of Pigment Red 49, involve diazotization and coupling reactions. dyestuffintermediates.comscribd.comcuhk.edu.hk Future research should prioritize the development of sustainable and environmentally friendly synthesis routes for Basic Red 49.
Key areas for investigation include:
Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of less hazardous solvents, catalysts, and starting materials, could significantly reduce the environmental footprint of Basic Red 49 production. Research into biocatalysis, employing enzymes to facilitate key reaction steps, presents a particularly promising avenue. While some chemical companies claim to use "biological, enzyme and water-phase green synthesis methods" for their products, specific applications of these methods to Basic Red 49 need to be investigated and documented.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and higher yields. Exploring the adaptation of Basic Red 49 synthesis to a continuous flow process could lead to a more efficient and sustainable manufacturing method.
Alternative Starting Materials: Investigating the use of bio-based feedstocks as precursors for the synthesis of Basic Red 49 could further enhance its sustainability profile. A recent patent for red dyes claims environmental benefits and suggests the possibility of creating more eco-friendly colorants. google.com
A comparative table of traditional versus potential sustainable synthesis approaches is presented below:
| Feature | Traditional Synthesis (Inferred) | Potential Sustainable Synthesis |
| Solvents | Often organic, potentially hazardous | Water, supercritical CO2, ionic liquids |
| Catalysts | Mineral acids, metal salts | Biocatalysts (enzymes), solid acid catalysts |
| Process | Batch processing | Continuous flow chemistry |
| Waste | Significant chemical waste | Reduced waste, easier to treat |
| Starting Materials | Petrochemical-based | Bio-based feedstocks |
Exploration of Novel Supramolecular Assemblies
The ability of dye molecules to self-assemble into ordered supramolecular structures can lead to materials with unique optical and electronic properties. The supramolecular chemistry of Basic Red 49 remains a virtually unexplored field. Future research in this area could focus on:
Host-Guest Chemistry: Investigating the encapsulation of Basic Red 49 within macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils could lead to the development of new functional materials. Such host-guest complexes could exhibit enhanced stability, altered photophysical properties, and controlled release capabilities.
Self-Assembly in Solution and on Surfaces: Studying the self-assembly behavior of Basic Red 49 in different solvents and on various substrates could reveal novel nanostructures, such as nanofibers, vesicles, or thin films. These assemblies could find applications in organic electronics, photonics, and sensing.
Co-crystallization: Exploring the co-crystallization of Basic Red 49 with other molecules could lead to the formation of new crystalline materials with tailored properties.
Advanced Sensing Platforms Based on Basic Red 49
The structural features of Basic Red 49, likely possessing a delocalized positive charge and chromophoric system, suggest its potential as a chemosensor. Many rhodamine and azo dyes, which share some structural similarities with methine dyes, have been successfully employed as fluorescent and colorimetric sensors for the detection of various analytes, particularly metal ions. mdpi.comrsc.orgnih.govpjoes.comresearchgate.net
Future research should explore the development of advanced sensing platforms based on Basic Red 49, including:
Metal Ion Detection: Investigating the interaction of Basic Red 49 with a wide range of metal ions could lead to the development of selective and sensitive sensors for environmental monitoring and biological imaging. mdpi.comnih.gov The mechanism of detection would likely involve coordination between the metal ion and heteroatoms within the dye structure, leading to a change in its absorption or fluorescence spectrum. rsc.org
Anion Sensing: The cationic nature of Basic Red 49 makes it a candidate for the recognition and sensing of anions through electrostatic interactions.
pH Sensors: The development of fluorescent pH indicators based on rhodamine dyes has been reported, suggesting that Basic Red 49 could also be functionalized to create pH-sensitive materials for various applications. tugraz.at
Immobilization on Solid Supports: Grafting Basic Red 49 onto solid supports, such as polymers, nanoparticles, or optical fibers, could lead to the creation of robust and reusable sensor devices for real-time monitoring. mdpi.com
Enhanced Remediation Technologies for Complex Effluents
The release of dye-containing wastewater from textile and other industries is a significant environmental concern. researchgate.netsci-hub.se While some basic dyes are known to be toxic and non-biodegradable, research into effective remediation technologies is crucial. Future research on the remediation of Basic Red 49 should focus on:
Advanced Oxidation Processes (AOPs): Investigating the degradation of Basic Red 49 using AOPs, such as photocatalysis with titanium dioxide (TiO2) or other semiconductor materials, ozonation, and Fenton-like processes, could offer efficient methods for its removal from water. mdpi.comresearchgate.netorientjchem.org Studies on the photodegradation of other basic dyes have shown promising results. orientjchem.orgepa.gov
Bioremediation: Exploring the potential of microorganisms, such as bacteria and fungi, to biodegrade Basic Red 49 is a promising and environmentally friendly approach. researchgate.netsci-hub.sescione.comdergipark.org.trbiotechnologia-journal.org Research has shown the effectiveness of Bacillus and Pseudomonas species in the bioremediation of other basic red dyes. researchgate.netscione.com
Adsorption: The use of low-cost adsorbents, such as agricultural waste products or clays, for the removal of Basic Red 49 from effluents should be investigated. dergipark.org.trmdpi.comnih.gov Understanding the adsorption kinetics and isotherms will be crucial for designing efficient treatment systems.
The following table summarizes potential remediation technologies for Basic Red 49:
| Remediation Technology | Mechanism | Potential Advantages |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to break down the dye molecule. mdpi.comresearchgate.net | High efficiency, can lead to complete mineralization. |
| Bioremediation | Use of microorganisms to enzymatically degrade the dye. scione.comdergipark.org.trbiotechnologia-journal.org | Environmentally friendly, potentially low cost. |
| Adsorption | Binding of the dye molecules to the surface of an adsorbent material. dergipark.org.trmdpi.com | Simple operation, use of low-cost materials. |
Deepening Understanding through Advanced Multiscale Computational Approaches
Computational modeling offers a powerful tool to investigate the properties and behavior of molecules like Basic Red 49 at a level of detail that is often inaccessible through experimental methods alone. mdpi.commdpi.comictp.itnih.govelifesciences.org Future computational studies could provide significant insights into:
Molecular Properties: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate the electronic structure, spectral properties, and reactivity of Basic Red 49. This can aid in the design of new dyes with improved properties and in understanding its interaction with other molecules.
Intermolecular Interactions: Employing molecular dynamics (MD) simulations to study the self-assembly of Basic Red 49 in solution, its interaction with host molecules in supramolecular assemblies, and its binding to biological targets or sensor surfaces.
Degradation Mechanisms: Using computational methods to elucidate the reaction pathways and mechanisms of the photodegradation and biodegradation of Basic Red 49. This knowledge can be used to optimize remediation processes.
By pursuing these future research directions, the scientific community can move beyond the traditional applications of Basic Red 49 and unlock its potential in a wide range of advanced technologies, from sustainable manufacturing and environmental remediation to cutting-edge sensing and materials science.
Q & A
Basic Research Questions
Q. What experimental methodologies are optimal for synthesizing Basic Red 49 with high purity and yield?
- Methodological Answer : Employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, pH, reactant ratios) and assess their impact on yield and purity. Use High-Performance Liquid Chromatography (HPLC) for purity validation and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm structural integrity. Statistical tools like ANOVA can identify significant variables .
- Key Considerations : Ensure reproducibility by documenting reagent sources, reaction conditions, and purification steps in detail .
Q. How can researchers characterize the photostability and thermal degradation pathways of Basic Red 49?
- Methodological Answer : Conduct accelerated stability studies under controlled UV/VIS light and temperature conditions. Use UV-Vis spectroscopy to monitor absorbance changes over time. Pair with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to identify degradation byproducts. Compare degradation kinetics under varying pH and solvent systems .
- Data Analysis : Apply Arrhenius equations to model thermal degradation rates and identify activation energy barriers .
Q. What analytical techniques are most effective for quantifying Basic Red 49 in complex matrices (e.g., environmental samples)?
- Methodological Answer : Optimize Solid-Phase Extraction (SPE) for sample preparation, followed by HPLC coupled with diode-array detection (DAD) or tandem MS for quantification. Validate methods using spike-recovery experiments and calibration curves with certified reference materials .
- Pitfalls to Avoid : Account for matrix effects (e.g., interference from humic acids) through blank corrections and standard additions .
Advanced Research Questions
Q. How can contradictory data in Basic Red 49’s environmental toxicity studies be resolved?
- Methodological Answer : Perform meta-analyses of existing toxicity datasets to identify confounding variables (e.g., exposure duration, organism species). Replicate conflicting studies under standardized conditions, using OECD guidelines for aquatic toxicity testing. Employ multivariate regression to isolate critical factors (e.g., dissolved oxygen, salinity) .
- Triangulation : Cross-validate results with alternative assays (e.g., in vitro cytotoxicity vs. in vivo ecotoxicity) .
Q. What mechanistic insights can be gained into Basic Red 49’s interactions with biological macromolecules (e.g., DNA, proteins)?
- Methodological Answer : Use fluorescence quenching assays and circular dichroism (CD) spectroscopy to study binding affinity and conformational changes. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites, while Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) .
- Advanced Tools : Synchrotron-based X-ray crystallography or cryo-EM for high-resolution structural analysis .
Q. How can computational models predict the environmental fate and bioaccumulation potential of Basic Red 49?
- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate partition coefficients (Log P) and biodegradation half-lives. Use fugacity models to simulate distribution across air, water, soil, and biota compartments. Validate predictions with experimental octanol-water partition coefficients (KOW) and soil adsorption studies .
- Limitations : Address model uncertainties by incorporating sensitivity analyses and probabilistic scoring .
Methodological Guidance for Addressing Research Challenges
- Experimental Design : Use factorial designs to optimize synthesis or degradation studies, ensuring statistical power through sample size calculations .
- Data Contradictions : Apply triangulation by combining multiple analytical techniques (e.g., spectroscopic, chromatographic, computational) to resolve inconsistencies .
- Ethical and Reproducibility Standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing and provide raw datasets in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
